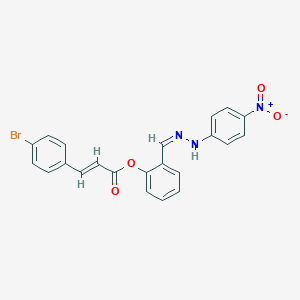![molecular formula C16H19BrN2O2 B386698 N'-[(E)-(5-BROMO-2-METHOXYPHENYL)METHYLIDENE]BICYCLO[4.1.0]HEPTANE-7-CARBOHYDRAZIDE](/img/structure/B386698.png)
N'-[(E)-(5-BROMO-2-METHOXYPHENYL)METHYLIDENE]BICYCLO[4.1.0]HEPTANE-7-CARBOHYDRAZIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(5-bromo-2-methoxybenzylidene)bicyclo[4.1.0]heptane-7-carbohydrazide is a chemical compound with the molecular formula C16H19BrN2O2 and a molecular weight of 351.24 g/mol . This compound is characterized by the presence of a bromine atom, a methoxy group, and a bicycloheptane ring structure, making it a unique and interesting molecule for various scientific studies.
Preparation Methods
The synthesis of N’-(5-bromo-2-methoxybenzylidene)bicyclo[4.1.0]heptane-7-carbohydrazide typically involves the condensation of 5-bromo-2-methoxybenzaldehyde with bicyclo[4.1.0]heptane-7-carbohydrazide under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the condensation process . The reaction mixture is then refluxed for several hours, followed by cooling and filtration to obtain the desired product.
Chemical Reactions Analysis
N’-(5-bromo-2-methoxybenzylidene)bicyclo[4.1.0]heptane-7-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Scientific Research Applications
N’-(5-bromo-2-methoxybenzylidene)bicyclo[4.1.0]heptane-7-carbohydrazide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N’-(5-bromo-2-methoxybenzylidene)bicyclo[4.1.0]heptane-7-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects .
Comparison with Similar Compounds
N’-(5-bromo-2-methoxybenzylidene)bicyclo[4.1.0]heptane-7-carbohydrazide can be compared with other similar compounds, such as:
N’-(5-chloro-2-methoxybenzylidene)bicyclo[4.1.0]heptane-7-carbohydrazide: This compound has a chlorine atom instead of a bromine atom, which may result in different chemical and biological properties.
N’-(5-fluoro-2-methoxybenzylidene)bicyclo[4.1.0]heptane-7-carbohydrazide: The presence of a fluorine atom can significantly alter the compound’s reactivity and interactions with biological targets.
N’-(5-iodo-2-methoxybenzylidene)bicyclo[4.1.0]heptane-7-carbohydrazide:
These comparisons highlight the uniqueness of N’-(5-bromo-2-methoxybenzylidene)bicyclo[4.1.0]heptane-7-carbohydrazide and its potential advantages in various scientific research applications.
Properties
Molecular Formula |
C16H19BrN2O2 |
|---|---|
Molecular Weight |
351.24g/mol |
IUPAC Name |
N-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]bicyclo[4.1.0]heptane-7-carboxamide |
InChI |
InChI=1S/C16H19BrN2O2/c1-21-14-7-6-11(17)8-10(14)9-18-19-16(20)15-12-4-2-3-5-13(12)15/h6-9,12-13,15H,2-5H2,1H3,(H,19,20)/b18-9+ |
InChI Key |
QMWBRQVTGBUOAJ-GIJQJNRQSA-N |
SMILES |
COC1=C(C=C(C=C1)Br)C=NNC(=O)C2C3C2CCCC3 |
Isomeric SMILES |
COC1=C(C=C(C=C1)Br)/C=N/NC(=O)C2C3C2CCCC3 |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C=NNC(=O)C2C3C2CCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{1-{[2-(4-bromobenzylidene)hydrazino]carbonyl}-2-[4-(diethylamino)phenyl]vinyl}benzamide](/img/structure/B386615.png)
![N-mesityl-3-[(phenoxyacetyl)hydrazono]butanamide](/img/structure/B386616.png)
![2-chloro-N-[1-{[2-(2,4-dichlorobenzylidene)hydrazino]carbonyl}-2-(2-thienyl)vinyl]benzamide](/img/structure/B386617.png)

![2-chloro-N-[1-({2-[(5-iodo-2-furyl)methylene]hydrazino}carbonyl)-2-(2-thienyl)vinyl]benzamide](/img/structure/B386622.png)
![N-(2-{2-[4-(benzyloxy)-3-methoxybenzylidene]hydrazino}-2-oxoethyl)-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B386624.png)
![Methyl 4-({[5-(4-iodobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]methyl}amino)benzoate](/img/structure/B386626.png)
![(3E)-N-(3,4-dichlorophenyl)-3-{2-[(3-methoxyphenyl)carbonyl]hydrazinylidene}butanamide](/img/structure/B386629.png)
![N-(3,4-dichlorophenyl)-3-[(2-methoxybenzoyl)hydrazono]butanamide](/img/structure/B386631.png)
![3-[(2-Chloroanilino)methyl]-5-(4-iodobenzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B386632.png)
![3-[(2-Iodoanilino)methyl]-5-(4-iodobenzylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B386633.png)
![3-chloro-N'-[(Z)-1-tetracyclo[6.6.2.0~2,7~.0~9,14~]hexadeca-2,4,6,9,11,13-hexaen-15-ylethylidene]benzohydrazide](/img/structure/B386636.png)
![1-{[(4-Iodophenyl)imino]methyl}-2-naphthyl 4-chlorobenzoate](/img/structure/B386637.png)
![N-(4-isopropylphenyl)-N-{2-[2-(3-methoxy-4-methylbenzylidene)hydrazino]-2-oxoethyl}benzenesulfonamide](/img/structure/B386639.png)
